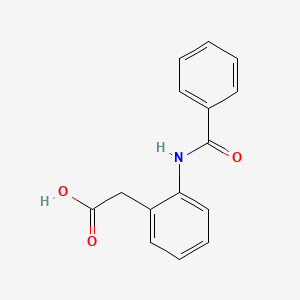
4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with morpholine groups and a pyridyl sulfide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide typically involves the reaction of cyanuric chloride with morpholine and 2-mercaptopyridine. The reaction is carried out in a solvent such as dioxane or tetrahydrofuran, often in the presence of a base like sodium carbonate or triethylamine. The reaction conditions usually involve heating the mixture to temperatures between 70-80°C to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity .
化学反応の分析
Types of Reactions
4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide undergoes various chemical reactions, including:
Substitution Reactions: The morpholine groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridyl sulfide moiety can undergo oxidation to form sulfoxides or sulfones.
Condensation Reactions: The compound can participate in condensation reactions with carboxylic acids to form amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and bases like sodium carbonate for substitution reactions. The reactions are typically carried out in solvents such as dioxane, tetrahydrofuran, or water, depending on the specific reaction requirements .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amides, and esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide involves its interaction with specific molecular targets. It acts as an inhibitor of PI3K and mTOR, key enzymes in the PI3K/Akt/mTOR signaling pathway. By inhibiting these enzymes, the compound can disrupt cell proliferation and survival, making it a potential candidate for cancer therapy . The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential for treating brain tumors .
類似化合物との比較
Similar Compounds
4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A potent PI3K/mTOR inhibitor with similar structural features.
BKM120 (Buparlisib): Another PI3K inhibitor with a triazine core but different substituents.
GDC-0941 (Pictilisib): A PI3K inhibitor with a different substitution pattern on the triazine ring.
Uniqueness
4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide is unique due to its balanced inhibition of both PI3K and mTOR, which is not commonly observed in other similar compounds. This balanced inhibition allows for more effective disruption of the PI3K/Akt/mTOR signaling pathway, making it a promising candidate for therapeutic applications .
特性
IUPAC Name |
4-(4-morpholin-4-yl-6-pyridin-2-ylsulfanyl-1,3,5-triazin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-2-4-17-13(3-1)25-16-19-14(21-5-9-23-10-6-21)18-15(20-16)22-7-11-24-12-8-22/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYDUHYOCIQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)SC3=CC=CC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)







methanone](/img/structure/B7440904.png)


